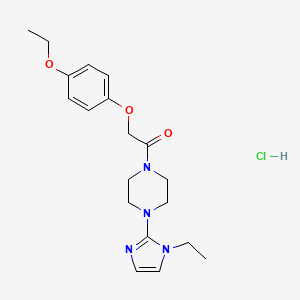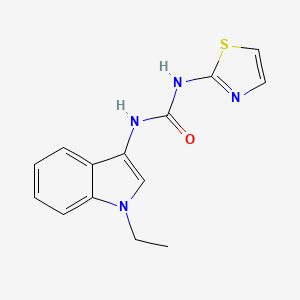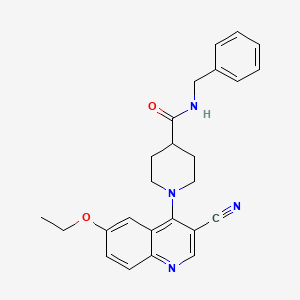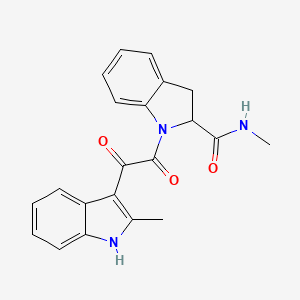
2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is an organic compound notable for its applications in scientific research, particularly within the fields of chemistry, biology, and medicine. This compound belongs to the class of ether derivatives and is often studied for its biological activity and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride typically involves multi-step organic synthesis. The initial step might involve the reaction of 4-ethoxyphenol with ethyl bromoacetate to form an ester, followed by hydrolysis to obtain the corresponding acid. Subsequent amidation reactions with 1-ethyl-1H-imidazole and piperazine derivatives under controlled temperatures and catalytic conditions yield the desired compound. Solvents like dichloromethane, along with dehydrating agents such as dicyclohexylcarbodiimide, are often used to optimize the reaction conditions.
Industrial Production Methods
In an industrial setting, the production methods would be scaled up to maximize yield and efficiency. This involves using larger reactors, optimized temperature control, and continuous flow techniques to ensure consistent product quality. Industrial methods might also incorporate advanced purification techniques such as crystallization or chromatography to isolate the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: Oxidation reactions typically alter the electronic configuration, potentially creating new active sites on the molecule.
Reduction: Reduction can influence the compound's reactivity, making it less prone to certain types of reactions.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, altering functional groups to derive analogs.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: Halogenating agents (e.g., Br2) or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used, but might include oxidized or reduced derivatives and various substituted analogs.
Applications De Recherche Scientifique
Chemistry
Used as a model compound to study reaction mechanisms and kinetic processes.
Acts as a starting material for the synthesis of more complex organic molecules.
Biology
Investigated for its potential binding affinity to biological macromolecules like proteins and nucleic acids.
Used in studies related to enzyme inhibition and molecular docking.
Medicine
Explored for its therapeutic potential in treating various diseases due to its biological activity.
Used in pharmacological studies to understand drug-receptor interactions.
Industry
Employed in the development of novel materials with specific properties for industrial applications.
Utilized in the formulation of specialized chemical products.
Mécanisme D'action
2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride exerts its effects by interacting with specific molecular targets. Its imidazole ring and piperazine moiety allow it to form hydrogen bonds and electrostatic interactions with various biological targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride stands out for its unique structure, which combines an ethoxyphenoxy group with an imidazole-piperazine system, making it distinct in its chemical and biological activity compared to simpler ether or imidazole derivatives.
List of Similar Compounds
2-(4-methoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
2-(4-ethoxyphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-4-yl)piperazin-1-yl)ethanone hydrochloride
These analogs help in elucidating the relationship between structure and biological activity, thereby guiding the design of new compounds with enhanced properties.
Propriétés
IUPAC Name |
2-(4-ethoxyphenoxy)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3.ClH/c1-3-21-10-9-20-19(21)23-13-11-22(12-14-23)18(24)15-26-17-7-5-16(6-8-17)25-4-2;/h5-10H,3-4,11-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYCZQJCWCGNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2489596.png)

![8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2489598.png)
![2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2489599.png)

![N-[2,2-DICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHENYL]BENZAMIDE](/img/structure/B2489602.png)



![(E)-N-[4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2489612.png)
![1,7-dimethyl-3-(3-oxobutan-2-yl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489613.png)
![N-(2,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2489616.png)
![4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B2489617.png)
